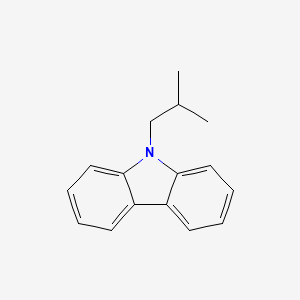9-(2-methylpropyl)-9H-carbazole
CAS No.:
Cat. No.: VC10895247
Molecular Formula: C16H17N
Molecular Weight: 223.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H17N |
|---|---|
| Molecular Weight | 223.31 g/mol |
| IUPAC Name | 9-(2-methylpropyl)carbazole |
| Standard InChI | InChI=1S/C16H17N/c1-12(2)11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12H,11H2,1-2H3 |
| Standard InChI Key | JRUNPBIGSDTGMY-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C2=CC=CC=C2C3=CC=CC=C31 |
| Canonical SMILES | CC(C)CN1C2=CC=CC=C2C3=CC=CC=C31 |
Introduction
Structural and Chemical Properties of Carbazole Derivatives
Carbazole consists of two benzene rings fused to a pyrrole ring, creating a planar, conjugated system. Substitution at the 9-position is common to tailor properties for specific applications. For example:
-
9-Octyl-9H-carbazole (CAS 1356465-23-0) has a melting point of 44–48°C and a molecular weight of 358.32 g/mol .
-
9-Ethyl-9H-carbazole derivatives exhibit enhanced solubility in organic solvents, enabling their use in optoelectronic devices .
The 2-methylpropyl group in 9-(2-methylpropyl)-9H-carbazole likely improves solubility compared to unsubstituted carbazole while maintaining thermal stability. This substituent’s branched structure may hinder crystallization, favoring amorphous film formation in electronic applications—a property observed in octyl-substituted analogs .
Synthetic Methodologies for N-Alkylated Carbazoles
N-Alkylation of carbazole typically involves nucleophilic substitution or phase-transfer catalysis. Key methods from the literature include:
Alkylation with Haloalkanes
A representative synthesis of 9-((2-methyl-1H-imidazole-1-yl)ethyl)-9H-carbazole involves reacting carbazole with 1-(2-chloroethyl)-2-methylimidazole in DMF using potassium hydroxide as a base . Similar conditions could be applied to synthesize 9-(2-methylpropyl)-9H-carbazole using 1-bromo-2-methylpropane.
Biological Activities of Carbazole Analogs
Carbazole derivatives exhibit diverse bioactivities, though data for 9-(2-methylpropyl)-9H-carbazole are lacking:
Neuroprotective Effects
9H-Carbazole-4H-chromenes inhibit acetylcholinesterase (IC50: 3.58–5.76 µM), suggesting potential in Alzheimer’s disease therapy . Substituent bulkiness, as in 2-methylpropyl, could optimize binding to enzyme active sites.
Applications in Materials Science
Carbazoles are pivotal in organic light-emitting diodes (OLEDs) and hole-transport materials:
-
9-(1-Naphthyl)-9H-carbazole derivatives serve as intermediates for OLED materials .
-
Alkyl chains (e.g., octyl) improve film-forming properties in devices . The 2-methylpropyl group may balance solubility and charge transport in similar applications.
Computational and ADMET Insights
Molecular docking studies on N-(9-ethyl-9H-carbazol-3-yl)acetamide derivatives reveal favorable pharmacokinetic profiles . For 9-(2-methylpropyl)-9H-carbazole, in silico predictions would assess:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume